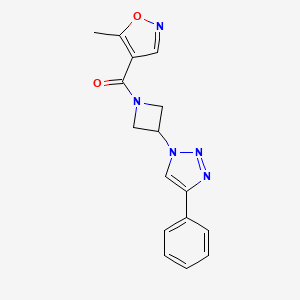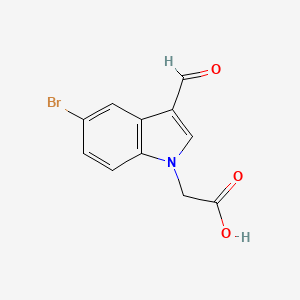
2-(5-Bromo-3-formylindol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Bromo-3-formylindol-1-yl)acetic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug development. The compound is a derivative of indole, which is a heterocyclic aromatic organic compound that is widely distributed in nature.
Mécanisme D'action
The mechanism of action of 2-(5-Bromo-3-formylindol-1-yl)acetic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. It has also been found to inhibit the activity of protein kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(5-Bromo-3-formylindol-1-yl)acetic acid are diverse and depend on the specific application. The compound has been shown to induce apoptosis in cancer cells by activating caspases, which are involved in programmed cell death. It has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes and inhibiting their metabolic pathways. In addition, the compound has been investigated for its neuroprotective and anti-inflammatory properties, which may be due to its ability to modulate various signaling pathways in the brain and immune system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(5-Bromo-3-formylindol-1-yl)acetic acid is its high purity and stability, which makes it suitable for use in various lab experiments. The compound is also relatively easy to synthesize in large quantities, making it readily available for research purposes. However, one of the limitations of the compound is its potential toxicity, which may limit its use in certain applications. It is important to use appropriate safety precautions when handling the compound and to conduct toxicity studies before using it in vivo.
Orientations Futures
There are several future directions for the research and development of 2-(5-Bromo-3-formylindol-1-yl)acetic acid. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, including cancer, bacterial and fungal infections, and neurodegenerative disorders. Another direction is the development of new synthetic methods for the compound that are more efficient and environmentally friendly. Additionally, the compound may be used as a starting material for the synthesis of new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-(5-Bromo-3-formylindol-1-yl)acetic acid involves the reaction of 5-bromoindole-3-carboxaldehyde with glycine in the presence of a catalyst. The reaction is carried out under reflux conditions in a suitable solvent, such as ethanol or acetic acid. The product is obtained in high yield and purity after purification by column chromatography or recrystallization.
Applications De Recherche Scientifique
2-(5-Bromo-3-formylindol-1-yl)acetic acid has been extensively studied for its potential applications in medicinal chemistry and drug development. The compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. In addition, the compound has been investigated for its neuroprotective and anti-inflammatory properties.
Propriétés
IUPAC Name |
2-(5-bromo-3-formylindol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3/c12-8-1-2-10-9(3-8)7(6-14)4-13(10)5-11(15)16/h1-4,6H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHPEKOIGNYXTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2CC(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-3-formylindol-1-yl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Chlorophenyl)-3-[4-ethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridazin-4-one](/img/structure/B2634184.png)
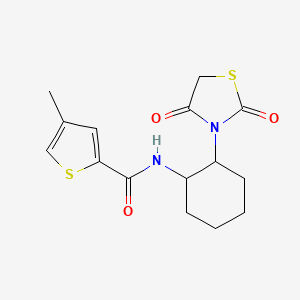
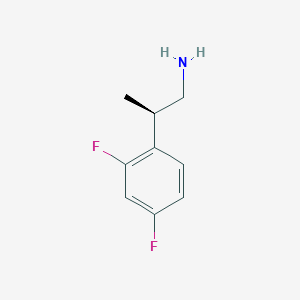

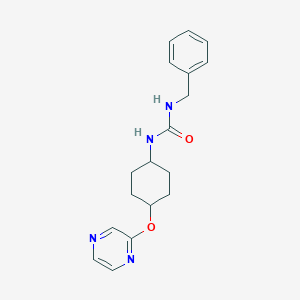
![7-((2,5-dimethylbenzyl)thio)-3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2634193.png)
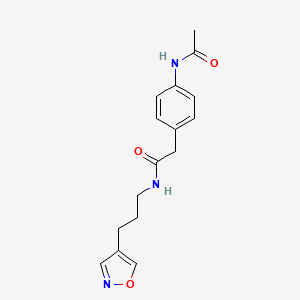
![diendo-3-Amino-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid ethyl ester hydrochloride](/img/structure/B2634198.png)
![5-((4-Fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2634199.png)
![3-amino-N-(2-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2634200.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2634201.png)
![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N-isopropyl-N-methyl-2-oxoacetamide](/img/structure/B2634202.png)
![4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2634205.png)
